2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid
Overview
Description
2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid (DCDA) is a widely used organic compound in the field of scientific research and laboratory experiments. It is an important intermediate in the synthesis of various drugs, such as anti-inflammatory agents, antibiotics, and anti-tumor agents. DCDA has been studied extensively in the past few decades due to its unique properties and potential applications.
Scientific Research Applications
Enzyme Inhibition and Pharmacological Properties : This compound acts as a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase enzymes. It has shown potential in pharmacology, exhibiting properties like anti-inflammatory, analgesic, antipyretic, antiasthmatic, and antiaggregative activities without causing gastrointestinal damage, as seen in animal experiments (Laufer et al., 1994).
Agricultural Applications : As an herbicide, 2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid is primarily used in agriculture. Its various formulations, such as inorganic or amine salts, have been studied for their environmental impact and dissipation rates in soil (Wilson et al., 1997).
Environmental Safety and Toxicology : The safety of this chemical in environmental contexts, especially concerning its effects on birds in areas treated for vegetation control, has been a topic of research. The study of its various esters and salts is crucial for understanding its ecological impact (Kenaga, 1975).
Air Pollution Control : Research has been conducted on controlling the emission of dimethylamine vapors during the production process of herbicides like 2,4-D-DMA, which is prepared using this compound. Effective air pollution control systems are essential for improving air quality in both industrial and urban areas (Arsenijević et al., 2008).
Ecological Impact Studies : The impact of this chemical on the ecology of ponds, including its effects on plant growth and fish development, has been studied. This includes examining how different application rates of the herbicide influence the aquatic environment (Boyle, 1980).
properties
IUPAC Name |
2-(3,5-dichlorophenyl)-2-(dimethylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-13(2)9(10(14)15)6-3-7(11)5-8(12)4-6/h3-5,9H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZPIHFBJZHLPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC(=CC(=C1)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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